Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis
The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been synthesized for various scientific studies, focusing on their structural and chemical properties. For example, Takei, Yasuda, and Takagaki (1979) synthesized 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates, indicating a method for creating related compounds (Takei, H., Yasuda, N., & Takagaki, H., 1979).
Chemical Reactivity and Derivatives Synthesis
- Studies on the reactivity of this compound have led to the synthesis of various derivatives. Bruni et al. (1994) explored the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, showing the synthesis of related compounds which can be significant in studying the compound's chemical behavior (Bruni, F., Selleri, S., Costanzo, A., Guerrini, G., & Casilli, M. L., 1994).
Ring-Chain Isomerism and Molecular Structure
- The compound's derivatives are subject to ring-chain isomerism, a phenomenon crucial in understanding their structural dynamics. Goryaeva et al. (2009) discussed the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines and their isomerization depending on various factors (Goryaeva, M. V., Burgart, Y., Saloutin, V., Sadchikova, E. V., & Ulomskii, E. N., 2009).
Applications in Cyclization and Condensation Reactions
- The compound and its derivatives are utilized in cyclization and condensation reactions, which are fundamental in organic chemistry and synthesis. For example, Danagulyan et al. (2011) explored the C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, providing insights into their chemical reactivity and potential applications in synthesis (Danagulyan, G., Boyakhchyan, A. P., Danagulyan, A. G., & Panosyan, H., 2011).
X-Ray Analysis and Structural Determination
- X-ray analysis has been used to determine the molecular structure of derivatives of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. Clayton et al. (1980) utilized X-ray analysis to characterize the structure of related compounds, showcasing the application of this technique in understanding the molecular architecture of such chemicals (Clayton, J. P., Rogers, N. H., Smith, V. J., Stevenson, R., & King, T., 1980).
Future Directions
properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |
CAS RN |
136178-56-8, 104556-86-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.